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molecular formula C13H9FO3 B8758350 2,4-Dihydroxy-2'-fluorobenzophenone

2,4-Dihydroxy-2'-fluorobenzophenone

Cat. No. B8758350
M. Wt: 232.21 g/mol
InChI Key: PFRNIAXGPNTGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04728662

Procedure details

m-dimethoxybenzene (27.6 g) and o-fluorobenzoyl chloride (31.7 g) are dissolved in 200 ml of dichloroethane and AlCl3 (28.0 g) is added portionwise. After two hours an additional 56 g of AlCl3 is added and the reaction mixture warmed at 60° C. for 1.5 hours. It is then poured into H2O and extracted with ethylacetate. Drying and evaporation gives a crystalline compound. Trituration with toluene gives 2,4-dihydroxy-2'-fluorobenzophenone, mp 109°-111° C.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[CH:4]=1.[F:11][C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15].[Al+3].[Cl-].[Cl-].[Cl-].O>ClC(Cl)C.C1(C)C=CC=CC=1>[OH:9][C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][C:6]=1[C:14]([C:13]1[CH:17]=[CH:18][CH:19]=[CH:20][C:12]=1[F:11])=[O:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Name
Quantity
31.7 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
56 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
gives a crystalline compound

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)C2=C(C=CC=C2)F)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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